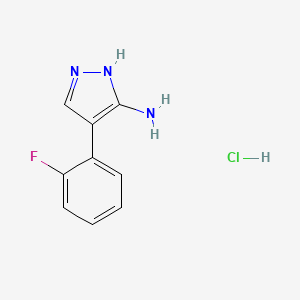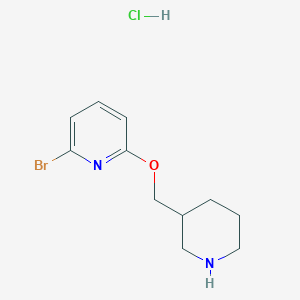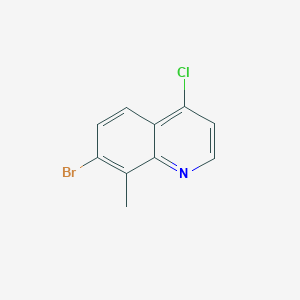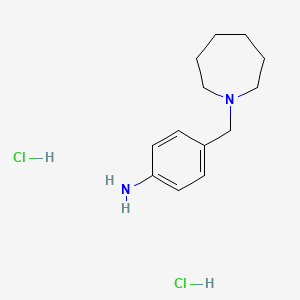![molecular formula C11H10F3N3O B1371796 {1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 952183-25-4](/img/structure/B1371796.png)
{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol is a useful research compound. Its molecular formula is C11H10F3N3O and its molecular weight is 257.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Catalyst in Huisgen 1,3-dipolar cycloadditions
A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand was used to form a stable complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloadditions efficiently. This catalyst is notable for its low loadings, short reaction times at room temperature, and compatibility with free amino groups, showcasing outstanding performance in CuAAC reactions (Ozcubukcu et al., 2009).
2. Ligand in Copper-Catalyzed Reactions
The tris(1,2,3-triazol-4-yl)methanols and derivatives, known as TTM ligands, have become valuable in transition metal-mediated reactions. These ligands, constructed through regioselective, one-pot triple [3+2] cycloaddition of azides and alkynes, have found applications in various homogeneous systems and heterogenised catalysts like those supported on polystyrene and magnetic nanoparticles (Etayo et al., 2016).
Corrosion Inhibition
1. Corrosion Inhibition for Mild Steel
(1-Benzyl-1H-1,2,3-triazole-4-yl)methanol (BTM) was studied as a corrosion inhibitor for mild steel in acidic medium, where it was found to effectively inhibit corrosion. Computational chemistry studies supported this by showing that triazole derivatives can adsorb onto the mild steel surface, sharing lone pair electrons of N atoms with iron atoms or accepting electrons from iron surfaces (Ma et al., 2017).
Molecular Studies
1. Molecular Orbital and UV-vis Spectra Investigations
A study on methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate involved theoretical methods to optimize its structure, predict dipole moments, frontier molecular orbitals (FMOs), and investigate UV-vis spectra. The research highlighted the solvent effect on the HOMO-LUMO energy gap and predicted the UV absorption features, contributing to the understanding of the molecular characteristics of the compound (Wang et al., 2014).
Solubility and Physical Chemistry
1. Solubility Measurements
The solubilities of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol in various solvents were measured and correlated with different equations, providing valuable data for understanding its physical and chemical behavior in different mediums (Liang et al., 2016).
Antibacterial and Antifungal Properties
1. Antimicrobial Activity
A series of 1-benzyl/aryl-4-{[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]methyl}-1H-1,2,3-triazole derivatives were synthesized and screened for their antimicrobial activity. The Cu(I) catalyzed reaction involved in the synthesis and the subsequent characterization of these compounds helped in understanding their potential in antimicrobial applications (Reddy et al., 2016).
Properties
IUPAC Name |
[1-[[3-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c12-11(13,14)9-3-1-2-8(4-9)5-17-6-10(7-18)15-16-17/h1-4,6,18H,5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZHXGCIFNXZBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(N=N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
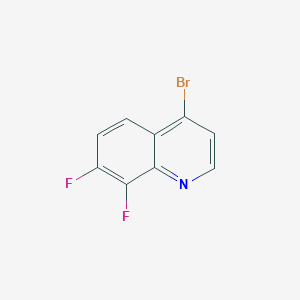
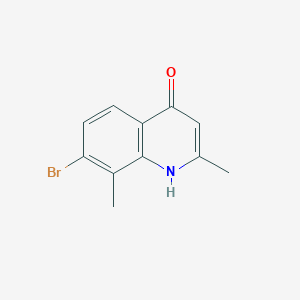
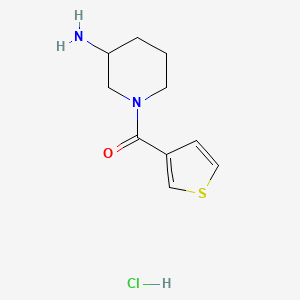
![3-[(Piperidin-3-yloxy)methyl]pyridine](/img/structure/B1371718.png)



